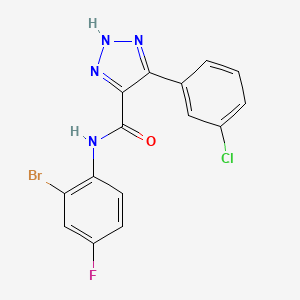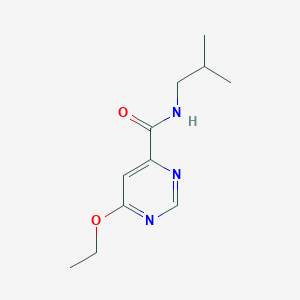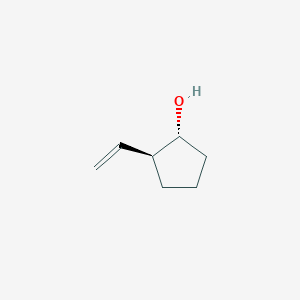
AKOS032465105
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring:
Introduction of Substituents: The bromo, fluoro, and chloro substituents are introduced through halogenation reactions. These reactions typically require specific reagents and conditions, such as the use of N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for halogenation and amidation reactions.
化学反应分析
Types of Reactions
N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
作用机制
The mechanism of action of N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate
- N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
- N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylamide
Uniqueness
N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of bromo, fluoro, and chloro groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFN4O/c16-11-7-10(18)4-5-12(11)19-15(23)14-13(20-22-21-14)8-2-1-3-9(17)6-8/h1-7H,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGITAOKQUZDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN=C2C(=O)NC3=C(C=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}prop-2-enamide](/img/structure/B2542419.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2542425.png)
![2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile](/img/structure/B2542427.png)
![9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2542428.png)
![N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2542429.png)
![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)
![5-chloro-2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2542433.png)
![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)

![4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2542439.png)
![3-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2542441.png)
![2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2542442.png)
